N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-4-yl]acetamide
Description
N-[3-(1H-1,3-Benzodiazol-2-yl)-1H-Pyrazol-4-yl]acetamide is a heterocyclic compound featuring a benzodiazole (benzimidazole) core fused with a pyrazole ring and an acetamide substituent. This structure combines two pharmacologically significant motifs: benzimidazole (known for its role in antiviral, antimicrobial, and kinase-inhibitory activities) and pyrazole (a versatile scaffold in drug discovery for its metabolic stability and hydrogen-bonding capacity). The acetamide group enhances solubility and provides a handle for further functionalization.
Structure
3D Structure
Properties
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-7(18)14-10-6-13-17-11(10)12-15-8-4-2-3-5-9(8)16-12/h2-6H,1H3,(H,13,17)(H,14,18)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFKZSWCBZBDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NN=C1)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648988 | |
| Record name | N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825615-93-8 | |
| Record name | N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-4-yl]acetamide typically involves the reaction of 1H-1,3-benzodiazole with 4-chloro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with fewer oxygen atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-4-yl]acetamide exhibits a range of biological activities, primarily through its interactions with various biological targets. Notably, it has been studied for its role as an inhibitor of Aurora kinase A (AURKA), a critical enzyme involved in cell cycle regulation.
Table 1: Biological Targets and Activities
| Target | Activity Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| AURKA | Inhibition | 5.90 | |
| CDK1 | Inhibition | 230 | |
| p53/TP53 | Regulation | Unknown |
Medicinal Chemistry Applications
The compound has been synthesized and evaluated for its potential as an anticancer agent due to its ability to inhibit key kinases involved in tumor proliferation. The structural features of this compound allow it to interact effectively with ATP-binding sites of kinases.
Case Study: Anticancer Activity
In a study examining the anticancer properties of similar compounds, N-[3-(1H-benzodiazol-2-yl)-1H-pyrazol-4-yl]acetamide was shown to induce apoptosis in cancer cell lines through the inhibition of AURKA. This suggests a promising pathway for developing targeted cancer therapies based on this compound's structure.
Drug Discovery and Development
The compound's pharmacological profile indicates potential utility in drug development pipelines. Its ability to cross the blood-brain barrier (BBB) and moderate P-glycoprotein interaction enhances its viability as a therapeutic agent for neurological conditions.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Human Intestinal Absorption | High (0.9963) |
| Blood-Brain Barrier Penetration | Moderate (0.9764) |
| Caco-2 Permeability | Moderate (0.5195) |
| CYP450 Inhibitory Promiscuity | High (0.9492) |
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Key Structural Differences :
- Positional Isomerism : Variations in pyrazole substitution (positions 4 vs. 5) influence electronic properties and steric interactions .
Physicochemical Properties
- Solubility: The acetamide group in the target compound likely improves aqueous solubility compared to non-polar analogs (e.g., halogenated derivatives in Patent EP 13157618) . However, Compound 10’s piperazine moiety further enhances solubility (logP ~2.5) .
- Thermal Stability : Melting points for analogs range from 180–250°C, influenced by hydrogen bonding and crystallinity .
Biological Activity
N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-4-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and enzyme inhibition. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₃N₅O
- Molecular Weight : 273.29 g/mol
- CAS Number : Not available
This compound has been identified as a ligand for several biological targets, including kinases. Its interaction with Aurora kinase B (AURKB) has been particularly notable. AURKB plays a crucial role in cell cycle regulation and is often overexpressed in various cancers.
Binding Affinity
The compound exhibits significant binding affinity towards AURKB, which is essential for its potential as an anti-cancer agent. BindingDB reports specific affinity data indicating that it can inhibit AURKB activity effectively, although precise IC50 values were not detailed in the available literature .
1. Anti-Cancer Activity
Several studies have highlighted the anti-cancer properties of compounds similar to this compound. For instance:
- Inhibition of Bcr-Abl Kinase : Compounds with similar structures have shown potent inhibition against Bcr-Abl mutants associated with chronic myeloid leukemia (CML). The most effective derivatives demonstrated IC50 values as low as 0.36 nM against resistant mutants .
2. Enzyme Inhibition
N-[3-(1H-benzodiazol-2-yl)-1H-pyrazol-4-yl]acetamide may also exhibit enzyme inhibitory properties. For example, related compounds have been tested for their ability to inhibit elastase and other serine proteases, suggesting a broader scope of potential therapeutic applications beyond oncology .
Case Study 1: Aurora Kinase Inhibition
A study focusing on the inhibition of Aurora kinases demonstrated that compounds similar to N-[3-(1H-benzodiazol-2-yl)-1H-pyrazol-4-yl]acetamide can induce apoptosis in cancer cells by disrupting mitotic processes. The study reported that these compounds led to significant reductions in cell viability in various cancer cell lines, including breast and lung cancer cells.
Case Study 2: Anti-Virulence Therapeutics
Another investigation explored the use of benzodiazole derivatives as anti-virulence agents against pathogenic bacteria. The study found that certain derivatives could inhibit the activity of mono-ADP-ribosyltransferase toxins, which are critical for bacterial virulence . This suggests a potential application for N-[3-(1H-benzodiazol-2-yl)-1H-pyrazol-4-yl]acetamide in treating bacterial infections.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-4-yl]acetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving (1) formation of the benzodiazole ring via condensation of o-phenylenediamine derivatives with carboxylic acids or nitriles under acidic conditions, and (2) coupling with pyrazole-acetamide precursors using carbodiimide-based coupling agents (e.g., EDC/HOBt). Solvent selection (e.g., DMF or ethanol) and temperature control (60–80°C) are critical for yield optimization. Purification via column chromatography or recrystallization ensures >95% purity .
- Validation : Confirm intermediate structures using NMR and IR spectroscopy before proceeding to final coupling steps .
Q. How can the purity and structural integrity of the compound be rigorously characterized?
- Analytical Techniques :
- LC-MS : Verify molecular ion peaks and assess purity (>98% by HPLC).
- NMR : and NMR to confirm proton environments and carbon frameworks.
- Elemental Analysis : Match experimental C, H, N, S values with theoretical calculations (±0.3% tolerance) .
- Contingency : If discrepancies arise, repeat synthesis under inert atmosphere (N) to exclude oxidation byproducts .
Q. What initial biological screening approaches are suitable for this compound?
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC against Gram-positive/negative bacteria) and cytotoxicity via MTT assays (IC in cancer cell lines). Use positive controls (e.g., ciprofloxacin for antimicrobials) .
- Predictive Tools : Employ the PASS program to prioritize targets (e.g., kinase inhibition) based on structural analogs .
Advanced Research Questions
Q. How can contradictions in crystallographic data during structural determination be resolved?
- Refinement Strategy : Use SHELXL for high-resolution refinement, incorporating twin-law corrections for twinned crystals. Validate hydrogen-bonding networks with Coot and analyze residual density maps to adjust occupancy ratios .
- Cross-Validation : Compare experimental XRD data with DFT-optimized geometries (e.g., Gaussian09) to resolve ambiguities in torsion angles .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., EGFR kinase). Validate docking protocols with co-crystallized ligands (RMSD <2.0 Å) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and identify key residues (e.g., Lys721 in EGFR) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?
- Modification Strategy : Introduce substituents at the pyrazole C-3 position (e.g., halogens, methyl groups) to enhance lipophilicity (clogP via ChemAxon). Test derivatives for improved BBB permeability or solubility (LogS) .
- Data Analysis : Use QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity trends .
Q. What experimental approaches resolve discrepancies between predicted and observed biological activity?
- Hypothesis Testing : If PASS-predicted kinase inhibition is not observed, perform kinase profiling (e.g., KinomeScan) to identify off-target effects. Reassess protonation states (Epik) for docking accuracy .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to rule out rapid CYP450-mediated degradation .
Q. How do intermolecular interactions in the solid state influence stability and formulation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
